molecular formula C13H9NO2S B8641241 4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one

4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one

Cat. No. B8641241
M. Wt: 243.28 g/mol
InChI Key: LCZDMHJWUXOSML-UHFFFAOYSA-N
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Patent
US08193215B2

Procedure details

4-Hydroxy-6-oxo-3-phenyl-6,7-dihydro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester (1.5 g, 4.76 mmol) was refluxed in 2M sodium hydroxide (50 ml) for 5 hr, filtered while still hot, then cooled to 0° C. and acidified to pH 1 by addition of conc. HCl. The resultant white precipitate was filtered and dried to give 4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one as a white solid. Yield=1.05 g (90.7%).

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[C:11](=[O:12])[NH:10][C:9]2[S:13][CH:14]=[C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:8]=2[C:7]=1[OH:22])=O)C>[OH-].[Na+]>[OH:22][C:7]1[C:8]2[C:15]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)=[CH:14][S:13][C:9]=2[NH:10][C:11](=[O:12])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C2=C(NC1=O)SC=C2C2=CC=CC=C2)O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered while still hot,
ADDITION
Type
ADDITION
Details
acidified to pH 1 by addition of conc. HCl
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C2=C(NC(C1)=O)SC=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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